![molecular formula C13H23NO2 B14375925 1-[5-(Diethylamino)-4-ethyl-2-methyl-4,5-dihydrofuran-3-yl]ethan-1-one CAS No. 88557-07-7](/img/structure/B14375925.png)
1-[5-(Diethylamino)-4-ethyl-2-methyl-4,5-dihydrofuran-3-yl]ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[5-(Diethylamino)-4-ethyl-2-methyl-4,5-dihydrofuran-3-yl]ethan-1-one is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a diethylamino group, an ethyl group, and a methyl group attached to a dihydrofuran ring, making it an interesting subject for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(Diethylamino)-4-ethyl-2-methyl-4,5-dihydrofuran-3-yl]ethan-1-one typically involves multi-step organic reactions. One common method includes the alkylation of a dihydrofuran derivative with diethylamine under controlled conditions. The reaction may require a catalyst and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for maximum efficiency. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
1-[5-(Diethylamino)-4-ethyl-2-methyl-4,5-dihydrofuran-3-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The diethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
1-[5-(Diethylamino)-4-ethyl-2-methyl-4,5-dihydrofuran-3-yl]ethan-1-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-[5-(Diethylamino)-4-ethyl-2-methyl-4,5-dihydrofuran-3-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The diethylamino group may interact with biological receptors, influencing cellular processes and signaling pathways. The exact mechanism can vary depending on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-[5-(Diethylamino)-2-methyl-4-propyl-4,5-dihydrofuran-3-yl]ethan-1-one: Similar structure with a propyl group instead of an ethyl group.
1-[4-(Dimethylamino)phenyl]ethanone: Contains a dimethylamino group and a phenyl ring.
Uniqueness
1-[5-(Diethylamino)-4-ethyl-2-methyl-4,5-dihydrofuran-3-yl]ethan-1-one is unique due to its specific combination of functional groups and the dihydrofuran ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
88557-07-7 |
|---|---|
Formule moléculaire |
C13H23NO2 |
Poids moléculaire |
225.33 g/mol |
Nom IUPAC |
1-[2-(diethylamino)-3-ethyl-5-methyl-2,3-dihydrofuran-4-yl]ethanone |
InChI |
InChI=1S/C13H23NO2/c1-6-11-12(9(4)15)10(5)16-13(11)14(7-2)8-3/h11,13H,6-8H2,1-5H3 |
Clé InChI |
KUIJVCHKRUOXRR-UHFFFAOYSA-N |
SMILES canonique |
CCC1C(OC(=C1C(=O)C)C)N(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


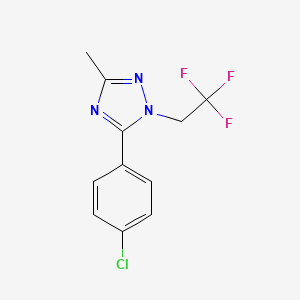
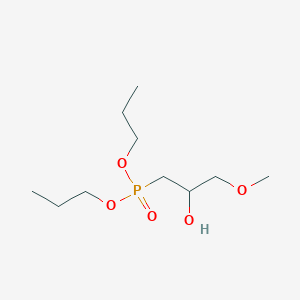
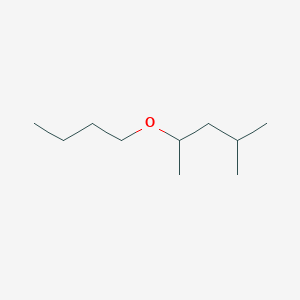
![2-(4-Methylphenyl)furo[3,4-b]pyridine-5,7-dione](/img/structure/B14375870.png)
![N-Methyl-N-[4-(triphenylsilyl)buta-1,3-diyn-1-yl]aniline](/img/structure/B14375873.png)

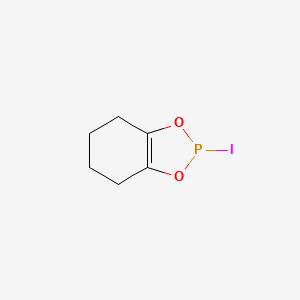
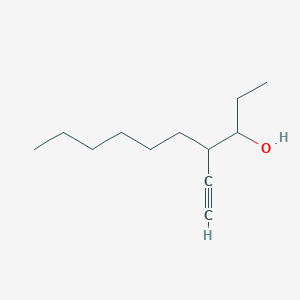
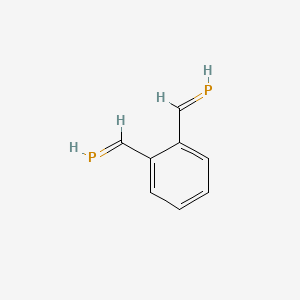
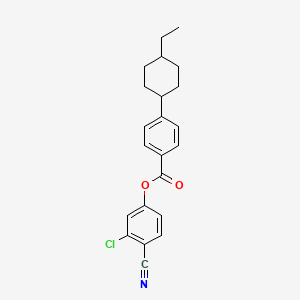
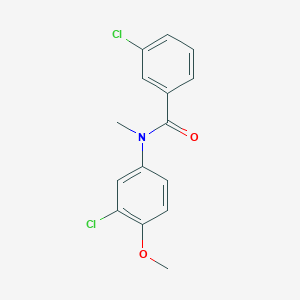
![N-{4-[2-(2,6-Dioxo-4-phenylpiperidin-1-yl)ethoxy]phenyl}acetamide](/img/structure/B14375914.png)
![3-[(Dimethylsulfamoyl)amino]benzoic acid](/img/structure/B14375917.png)
![2(1H)-Pyridinone, 1-[[4-(4-chlorophenyl)-6-phenyl-2-pyridinyl]carbonyl]-](/img/structure/B14375923.png)
